
16-Oxo-palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.
Aplicaciones Científicas De Investigación
Palmitate-Induced Activation in Rat Hepatocytes
- Study 1: Palmitate treatment in rat hepatoma cells led to increased oxygen uptake and mitochondrial fluxes. This study suggests a connection between palmitate exposure and oxidative stress in liver cells (Egnatchik et al., 2014).
Palmitate Kinetics in Myocardial Metabolism
- Study 2: Kinetic models for [11C]Palmitate PET scans showed that models including an oxidative pathway provided better fits to data, suggesting palmitate's role in myocardial fatty acid metabolism (De Jong et al., 2009).
Palmitate in Mitochondrial Diseases
- Study 3: Research on the Harlequin mouse model, which has mitochondrial diseases similar to humans, showed that palmitate could protect against neurodegenerative symptoms in these conditions (Schiff et al., 2011).
Palmitate Oxidation in Cardiac Cells
- Study 4: Investigation into the oxidation of palmitate in neonatal rat cardiac cells suggested a unique pathway involving L(+)-hydroxybutyrate, providing insights into fatty acid metabolism in heart cells (Pinson et al., 1979).
Palmitate and Soybean Oil Oxidative Stability
- Study 6: Research into soybean oils with different palmitate levels showed that increasing palmitate content improves oxidative stability of the oils, impacting food science and nutrition (Shen et al., 1997).
Palmitate and White Adipocyte Metabolism
- Study 7: A study on the effects of palmitoleic acid (a derivative of palmitate) on white adipocytes found enhanced fatty acid oxidation and oxygen consumption, contributing to understanding of fat metabolism (Alonso-Vale et al., 2015).
Palmitate in Human Development
- Study 13: Palmitic acid is critical in early human development, being a major component of adipose tissue in infants and essential for various biological functions (Innis, 2016).
Palmitate and Protein Palmitoylation
- Studies 14, 15, 16: These studies highlight palmitoylation, the attachment of palmitate to proteins, as a significant process in protein regulation and cell signaling, important in cellular biology and pharmacology (Bernstein et al., 2004; Linder & Deschenes, 2007; Lin & Conibear, 2015).
Propiedades
Nombre del producto |
16-Oxo-palmitate |
|---|---|
Fórmula molecular |
C16H29O3- |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
16-oxohexadecanoate |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1 |
Clave InChI |
NKVUEIHJDGURIA-UHFFFAOYSA-M |
SMILES canónico |
C(CCCCCCCC(=O)[O-])CCCCCCC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



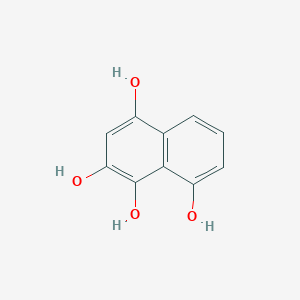
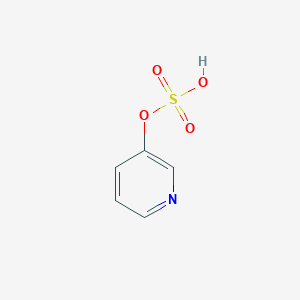

![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)
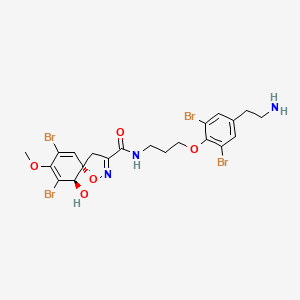

![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)

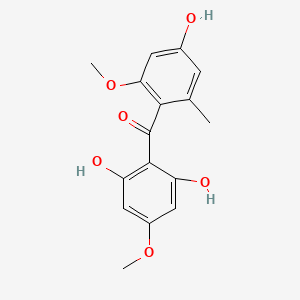
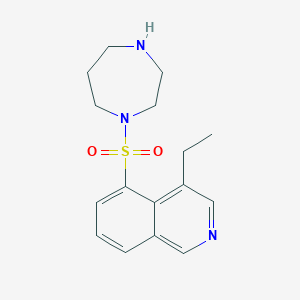
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
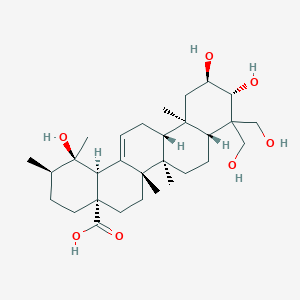
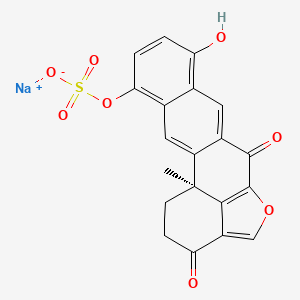
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)